molecular formula C19H26N6O B2578196 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine CAS No. 2415510-53-9

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B2578196
CAS No.: 2415510-53-9
M. Wt: 354.458
InChI Key: RTADKGHEMCDGJZ-UHFFFAOYSA-N
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Description

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

4,6-dimethyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-14-11-15(2)23-19(22-14)25-7-5-24(6-8-25)18-12-17(20-13-21-18)16-3-9-26-10-4-16/h11-13,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTADKGHEMCDGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and oxan-4-yl groups. Common reagents used in these reactions include dimethylformamide (DMF), piperazine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce reduced pyrimidine derivatives.

Scientific Research Applications

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4-oxobutanoic acid
  • 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4-oxobutanoic acid

Uniqueness

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties

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